N-(2-bromopyridin-3-yl)acetamide

Suzuki-Miyaura coupling Palladium catalysis Heteroaryl halide reactivity

Sourcing a reliable 2-bromopyridine building block with consistent reactivity can derail your synthetic route. N-(2-Bromopyridin-3-yl)acetamide (CAS 139293-72-4) is a high-purity intermediate with enhanced 3-pyridyl bromide reactivity, enabling ligand-free Suzuki couplings and bifunctional elaboration for PROTACs. • 97-98% purity ensures scalable, reproducible reactions. • Validated fragment hit for PDK1 PH domain (Kd=11.1 μM). • Globally stocked with ambient shipping. Avoid regioisomeric mismatches and failed couplings-use the correct 2,3-substitution pattern.

Molecular Formula C7H7BrN2O
Molecular Weight 215.05 g/mol
CAS No. 139293-72-4
Cat. No. B183998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromopyridin-3-yl)acetamide
CAS139293-72-4
Molecular FormulaC7H7BrN2O
Molecular Weight215.05 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(N=CC=C1)Br
InChIInChI=1S/C7H7BrN2O/c1-5(11)10-6-3-2-4-9-7(6)8/h2-4H,1H3,(H,10,11)
InChIKeyWSJXANJCXMOZAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Bromopyridin-3-yl)acetamide Overview


N-(2-Bromopyridin-3-yl)acetamide (CAS 139293-72-4) is a brominated pyridine derivative with the molecular formula C₇H₇BrN₂O and a molecular weight of 215.05 g/mol. It features a bromine atom at the 2-position of the pyridine ring and an acetamide group at the 3-position, placing it within the class of 2-halogenated pyridine acetamides . This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry, enabling further functionalization via cross-coupling reactions due to the presence of the bromine leaving group . It is commercially available from multiple chemical suppliers with typical purities of 97-98% .

N-(2-Bromopyridin-3-yl)acetamide: Key Differentiators


The 2-position halogen on the pyridine ring is the primary site for further chemical elaboration, and the nature of the halogen profoundly influences both reactivity in cross-coupling reactions and physicochemical properties relevant to downstream applications. Bromine, as a leaving group, offers a distinct balance of stability and reactivity compared to chlorine (less reactive in oxidative addition) or iodine (more reactive but often less stable and more expensive) . Furthermore, the regiospecific substitution at the 2-position is critical, as 3-pyridyl bromides exhibit markedly higher reactivity in ligand-free Suzuki couplings than their 2-pyridyl bromide counterparts . Therefore, substituting N-(2-bromopyridin-3-yl)acetamide with the corresponding chloro analog or a regioisomer can lead to failed or low-yielding transformations, necessitating re-optimization of synthetic routes .

N-(2-Bromopyridin-3-yl)acetamide: Comparative Evidence


Enhanced Ligand-Free Suzuki Coupling

The target compound contains a bromine atom at the 2-position of a 3-aminopyridine scaffold. Literature reports establish that 3-pyridyl bromides are intrinsically more reactive than 2-pyridyl bromides in palladium-catalyzed ligand-free Suzuki couplings . This reactivity difference is attributed to reduced coordination of the pyridyl nitrogen to the active palladium species in 3-pyridyl systems . Consequently, N-(2-bromopyridin-3-yl)acetamide is expected to undergo faster and higher-yielding cross-coupling reactions compared to the analogous 2-bromo regioisomer, N-(3-bromopyridin-2-yl)acetamide.

Suzuki-Miyaura coupling Palladium catalysis Heteroaryl halide reactivity

PDK1 Binding Affinity

N-(2-Bromopyridin-3-yl)acetamide has been profiled for binding to the PH domain of 3-phosphoinositide-dependent protein kinase 1 (PDK1) via surface plasmon resonance (SPR), yielding a dissociation constant (Kd) of 11.1 μM (1.11 × 10⁴ nM) [1]. This represents a quantifiable, albeit modest, affinity for a therapeutically relevant kinase target. In contrast, the non-halogenated analog 3-acetamidopyridine shows no reported affinity for PDK1 in the same assay system, indicating that the bromine substituent is a critical determinant for this interaction.

Kinase inhibitor PDK1 Binding affinity

Increased Lipophilicity vs. Chloro Analog

The calculated LogP for N-(2-bromopyridin-3-yl)acetamide is 1.8755 [1], while the corresponding chloro analog, N-(2-chloropyridin-3-yl)acetamide, has a reported LogP of 1.7664 [2]. This difference of approximately +0.11 LogP units reflects the greater hydrophobicity of the bromine atom compared to chlorine. Both compounds share an identical polar surface area (PSA) of 41.99 Ų [1][2].

Lipophilicity LogP Drug-likeness

Bromine as a Versatile Leaving Group

The 2-bromo substituent in N-(2-bromopyridin-3-yl)acetamide is positioned ortho to the pyridine nitrogen, activating the ring toward nucleophilic aromatic substitution (SNAr) and enabling participation in a wide range of metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) . Bromine offers a superior balance of reactivity and stability compared to iodine (too reactive/unstable) and chlorine (less reactive, often requiring harsher conditions or specialized ligands) . This makes it an ideal 'Goldilocks' halogen for iterative synthesis.

Cross-coupling Nucleophilic aromatic substitution Leaving group

High Purity and Commercial Availability

N-(2-Bromopyridin-3-yl)acetamide is stocked by multiple reputable chemical suppliers (e.g., Leyan, FINETECH, CymitQuimica) with stated purities typically ≥97% or ≥98% . This high purity ensures that the compound can be used directly in sensitive synthetic or biological assays without the need for additional purification steps, saving time and resources. In contrast, some closely related analogs, such as N-(2-iodopyridin-3-yl)acetamide, are less commercially available or require custom synthesis, introducing potential delays and batch-to-batch variability.

Chemical procurement Purity Vendor reliability

N-(2-Bromopyridin-3-yl)acetamide: Application Scenarios


PDK1 Fragment-Based Drug Discovery

Given its measurable, albeit modest, binding affinity to the PDK1 PH domain (Kd = 11.1 μM) [1], N-(2-bromopyridin-3-yl)acetamide serves as a validated fragment hit for structure-based drug design programs focused on this target. The compound's bromine atom not only contributes to the binding interaction but also provides a convenient vector for fragment growing or linking strategies via cross-coupling chemistry. Its favorable LogP (1.8755) [2] further supports its use as a starting point for optimizing cellular permeability in lead development.

Ligand-Free Suzuki Coupling Optimization

The 3-pyridyl bromide motif present in this compound confers enhanced reactivity in ligand-free Suzuki couplings compared to 2-pyridyl bromides . This makes N-(2-bromopyridin-3-yl)acetamide an excellent model substrate for developing and benchmarking new, environmentally benign cross-coupling protocols that avoid expensive or air-sensitive phosphine ligands. Researchers can leverage this reactivity to achieve high yields and short reaction times, reducing waste and improving process efficiency .

Bifunctional Probe Synthesis

The combination of a bromine leaving group and an acetamide functionality makes this compound a versatile bifunctional building block. The bromine enables selective attachment of diverse aryl/heteroaryl moieties via cross-coupling, while the acetamide can be hydrolyzed to a primary amine for subsequent conjugation to biotin, fluorophores, or E3 ligase ligands. This dual reactivity is essential for constructing chemical probes (e.g., PROTACs, affinity probes) with precise control over the linker attachment point . The higher lipophilicity compared to the chloro analog [2] may also improve the cell permeability of the final probe molecule.

API Intermediate Route Scouting

For process chemists evaluating potential synthetic routes to a new active pharmaceutical ingredient (API) containing a 2,3-disubstituted pyridine core, N-(2-bromopyridin-3-yl)acetamide offers a robust and scalable starting material. Its high commercial purity (97-98%) ensures consistent performance in pilot-scale reactions, while the bromine handle allows for late-stage diversification using well-established, industrially relevant cross-coupling technologies. The superior reactivity of the 3-pyridyl bromide system translates to lower catalyst loadings and shorter cycle times, key cost drivers in manufacturing.

Technical Documentation Hub

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